

Technical Support Center: VU6015929 Off-Target Effects & Assay Optimization

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Compound of Interest

Compound Name: VU6015929 HCl

Cat. No.: B1193823

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Product: VU6015929 (DDR1/2 Inhibitor) Primary Targets: DDR1 (

nM), DDR2 (

nM) Classification: Type II Kinase Inhibitor (binds DFG-out conformation)

Section 1: Critical Compound Handling & Stability

Before investigating off-target effects, ensure the observed anomalies are not artifacts of compound degradation or precipitation.

Q: I am observing high variability in my IC50 values between replicates. Is the compound unstable? A: VU6015929 is generally stable, but variability often stems from solubility limits in aqueous media or freeze-thaw degradation.

- Solubility Check: While soluble in DMSO (typically up to 10-20 mM), the compound may precipitate in cell culture media if the final DMSO concentration is too low (<0.1%) or if added rapidly to cold media.
 - Protocol: Predilute VU6015929 in culture media at 2X concentration warm (

) before adding to cells to prevent "shock" precipitation.

- Stock Management: Avoid repeated freeze-thaw cycles. Aliquot stocks (e.g., 10 mM in 100% DMSO) into single-use vials stored at .
- Visual Inspection: Always centrifuge thawed stocks (10,000 x g for 1 min) to pellet potential aggregates before dilution.

Q: What is the "Safe Window" for dosing to avoid non-specific toxicity? A: In cellular assays (e.g., HEK293, Mesangial cells), VU6015929 is effective at low nanomolar concentrations (10–100 nM).

- Warning Zone: Doses

significantly increase the risk of off-target kinase inhibition and general cytotoxicity. If you require

to see an effect, you are likely observing off-target toxicity or physicochemical artifacts, not DDR1 inhibition.

Section 2: Validating On-Target Mechanism

To confirm an "off-target" effect, you must first prove the compound is engaging DDR1/2 in your specific model.

Q: How do I confirm VU6015929 is inhibiting DDR1 phosphorylation in my specific cell line? A: Relying solely on phenotypic outputs (e.g., migration, fibrosis) is insufficient. You must validate target engagement using a Collagen-Stimulation Assay.

Protocol: Phospho-DDR1 Validation

- Starvation: Serum-starve cells overnight to reduce basal phosphorylation.
- Pre-treatment: Incubate cells with VU6015929 (dose range 0.1 nM – 100 nM) for 1 hour.
- Stimulation: Stimulate with Collagen I (10-50

) for 2–4 hours. Note: Unlike growth factor RTKs, DDRs have slow kinetics.

- Readout: Western Blot for p-Tyr-792 (DDR1 activation marker) vs. Total DDR1.
 - Success Criteria: Complete abrogation of p-DDR1 signal at nM.

Q: I see inhibition of my phenotype but NO inhibition of p-DDR1. What is happening? A: This is a classic Off-Target Indicator. If the phenotype persists while the target remains active (or if the phenotype is inhibited without target engagement), the compound is acting via a parallel pathway (e.g., EGFR, Src, or general toxicity).

Section 3: Investigating Off-Target Phenotypes

Use this workflow if you suspect VU6015929 is affecting pathways outside the DDR family.

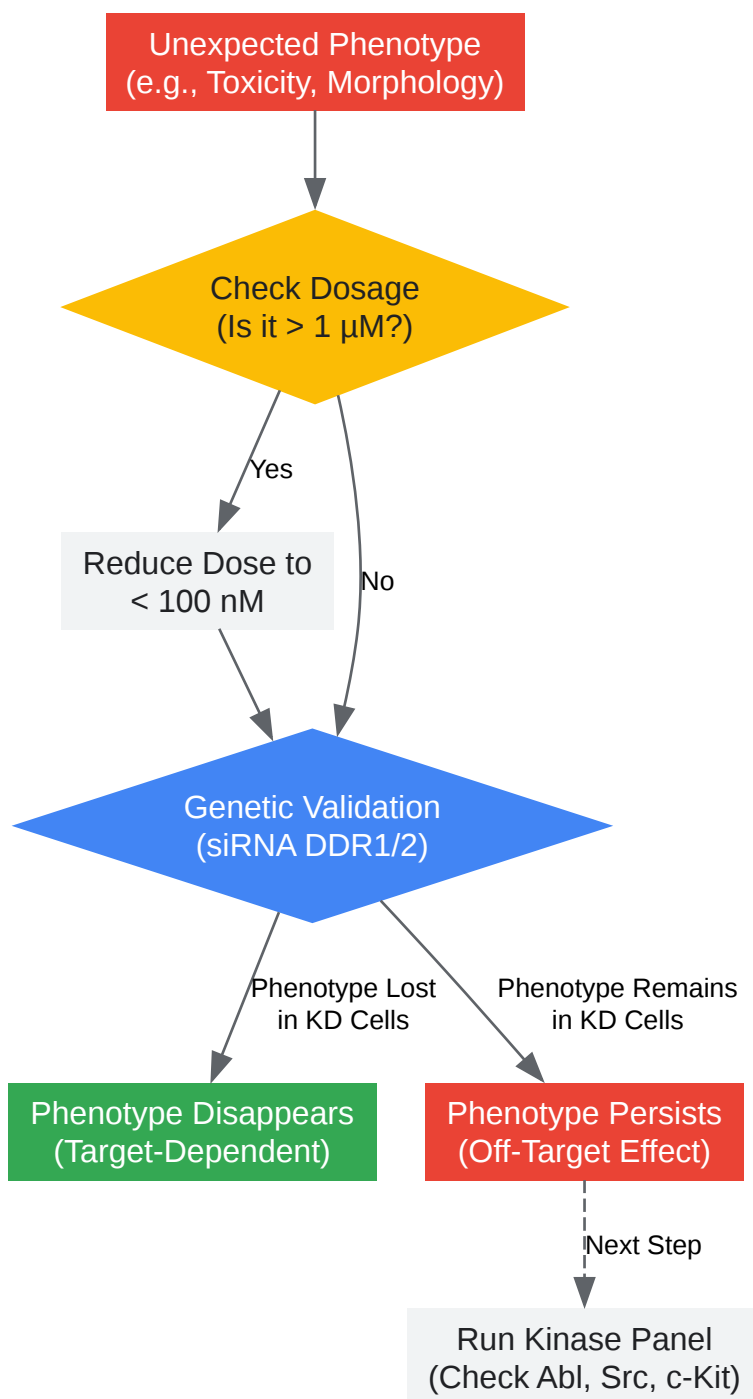
Q: My cells are dying at therapeutic doses. Is this DDR1-mediated apoptosis or off-target toxicity? A: DDR1 inhibition is generally not cytotoxic in normal cells. To distinguish mechanism from toxicity:

- Genetic Control (The Gold Standard): Perform siRNA knockdown of DDR1 and DDR2.
 - Logic: If VU6015929 kills cells even when DDR1 is silenced, the toxicity is off-target.
- Kinase Selectivity: While VU6015929 has a "clean" kinome profile, high concentrations may inhibit Abl or c-Kit (common off-targets for DDR inhibitors like imatinib).
 - Action: Check phosphorylation of c-Abl or Src. If these are inhibited, reduce dosage.

Q: Are there known non-kinase off-targets? A: While kinase selectivity is high, unexpected binding to Cathepsin D has been noted in earlier DDR1 inhibitor scaffolds (e.g., tetrahydroisoquinolines). Although VU6015929 (a pyridine-carboxamide) is optimized, high-dose accumulation in lysosomes could theoretically impact lysosomal enzymes.

Visualizing the Investigation Workflow

The following diagram outlines the decision tree for distinguishing On-Target vs. Off-Target effects.



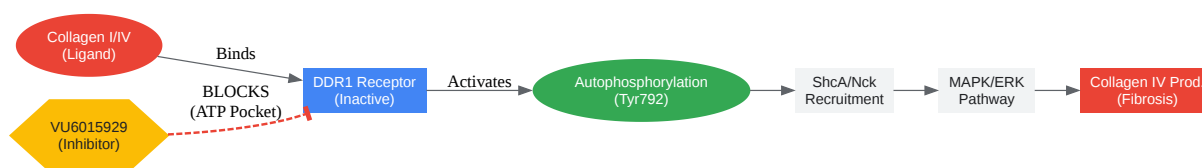
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Caption: Decision tree for isolating VU6015929 mechanism of action. Use genetic controls (siRNA) to definitively rule out off-target toxicity.

Section 4: Mechanism of Action & Signaling

Understanding the precise signaling node is crucial for interpreting data.

Q: Where exactly does VU6015929 intervene in the pathway? A: VU6015929 binds the ATP-binding pocket of the DDR1/2 kinase domains in the inactive (DFG-out) conformation. It prevents the autophosphorylation of tyrosine residues (e.g., Y792) upon Collagen binding. This blocks the recruitment of adaptor proteins like ShcA and Nck, halting downstream MAPK/ERK signaling and Collagen IV synthesis.



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Caption: VU6015929 mechanism of action. The inhibitor competitively binds the kinase domain, preventing autophosphorylation and downstream fibrotic signaling.

Section 5: Summary of Key Experimental Parameters

Parameter	Specification / Recommendation
Optimal Solvent	DMSO (Stock: 10 mM). Avoid aqueous storage.
Cellular	~1–10 nM (DDR1/2 dependent).
Selectivity Window	>1000-fold against most kinases; watch for Abl/c-Kit at >1
Stimulation Agent	Collagen I (Rat tail or Bovine), 10–50
Incubation Time	Pre-treat: 1 hr. Stimulation: 2–24 hrs (DDR kinetics are slow).
Key Control	DDR1-null cells or siRNA knockdown (must show loss of effect).

References

- Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor. Source: ACS Medicinal Chemistry Letters (2019).[1][2] Citation: Jeffries, D. E., et al. "Discovery of VU6015929..."[3] URL:[Link]
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